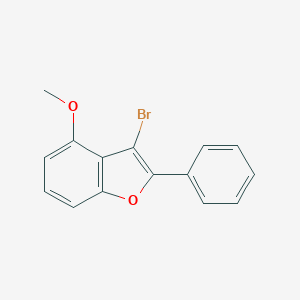

3-Bromo-4-methoxy-2-phenyl-1-benzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H11BrO2 |

|---|---|

Molekulargewicht |

303.15 g/mol |

IUPAC-Name |

3-bromo-4-methoxy-2-phenyl-1-benzofuran |

InChI |

InChI=1S/C15H11BrO2/c1-17-11-8-5-9-12-13(11)14(16)15(18-12)10-6-3-2-4-7-10/h2-9H,1H3 |

InChI-Schlüssel |

ZCWHIQUZPCNEFL-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C(=C(O2)C3=CC=CC=C3)Br |

Kanonische SMILES |

COC1=CC=CC2=C1C(=C(O2)C3=CC=CC=C3)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical properties of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran

As a Senior Application Scientist, this guide provides an in-depth technical overview of the physicochemical properties of the novel benzofuran derivative, 3-Bromo-4-methoxy-2-phenyl-1-benzofuran. This document is structured to provide not only the fundamental physicochemical data but also the underlying scientific rationale and methodologies required for its empirical determination and validation. Given the specificity of this compound, certain data points are presented as predicted values or are to be determined experimentally, with detailed protocols provided to ensure data integrity and reproducibility.

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran moiety is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively explored as potential therapeutic agents, exhibiting properties such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[2][3] The specific substitution pattern of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran suggests its potential as a novel scaffold in medicinal chemistry. The introduction of a bromine atom, a methoxy group, and a phenyl ring at specific positions can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.[2]

A thorough understanding of the physicochemical properties of this molecule is paramount for its advancement in any drug development pipeline. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. This guide provides a comprehensive framework for the characterization of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran.

Chemical Identity and Predicted Physicochemical Properties

The fundamental properties of a compound are dictated by its structure. The key identifiers and predicted physicochemical parameters for 3-Bromo-4-methoxy-2-phenyl-1-benzofuran are summarized below.

| Property | Value | Source/Method |

| IUPAC Name | 3-Bromo-4-methoxy-2-phenyl-1-benzofuran | --- |

| Molecular Formula | C15H11BrO2 | Calculated |

| Molecular Weight | 319.15 g/mol | Calculated |

| CAS Number | Not available | --- |

| Appearance | To be determined | Experimental |

| Melting Point | To be determined | Experimental |

| Boiling Point | To be determined | Experimental |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, CH2Cl2, Ethyl Acetate) and poorly soluble in water. | Chemical Analogy |

Synthesis and Structural Elucidation

The synthesis of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran would likely follow established methods for the construction of substituted benzofurans. A common approach involves the cyclization of appropriately substituted phenols and phenoxyketones.[1][4] For instance, a plausible route could involve the reaction of a 2-methoxyphenol derivative with a 2-bromo-1-phenylethan-1-one, followed by cyclization. Another established method is the bromination of a pre-formed 4-methoxy-2-phenyl-1-benzofuran.[5]

Spectroscopic Characterization

The definitive identification of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran requires a suite of spectroscopic techniques.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran core and the phenyl ring, as well as a singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons will be crucial for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all 15 carbon atoms in the molecule, with their chemical shifts indicating their electronic environment. The carbons attached to the bromine and oxygen atoms will have characteristic shifts.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 220-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

Data Analysis: Process the spectra using appropriate software to determine chemical shifts (δ) in ppm, integration values, and coupling constants (J) in Hz.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₅H₁₁BrO₂). The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Electron Ionization (EI-MS): This method will likely show the molecular ion peak and characteristic fragment ions, which can provide further structural information.[6][7]

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass for C₁₅H₁₁BrO₂. The isotopic distribution pattern should match that of a monobrominated compound.

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

C-O-C stretching: For the ether and benzofuran ether linkages.

-

C=C stretching: For the aromatic rings.

-

C-H stretching and bending: For the aromatic and methoxy groups.

-

C-Br stretching: Typically observed in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Physicochemical Property Determination

The following experimental workflows are essential for characterizing the physical properties of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Solubility Assessment

Solubility in various solvents is crucial for further biological testing and formulation development.

Experimental Protocol: Thermodynamic Solubility Measurement

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the compound in the supernatant using a calibrated analytical method such as HPLC-UV.

-

Data Reporting: Express the solubility in units such as mg/mL or µM.

Chromatographic Purity Assessment

Chromatographic methods are employed to determine the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a quantitative method to assess the purity and stability of the compound.

Experimental Protocol: Reverse-Phase HPLC Purity Analysis

-

Instrumentation: Use a standard HPLC system with a UV detector and a C18 stationary phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid, is typically effective.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration (e.g., 1 mg/mL).

-

Analysis: Inject a small volume (e.g., 5-10 µL) of the sample and run the gradient method.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Visualization of Workflows

Structural Elucidation Workflow

Caption: Workflow for the synthesis, characterization, and property determination of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran.

Stability, Storage, and Handling

-

Stability: As with many brominated aromatic compounds, 3-Bromo-4-methoxy-2-phenyl-1-benzofuran should be assessed for its stability under various conditions (e.g., light, temperature, pH).

-

Storage: It is recommended to store the solid compound in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C or 4°C) to minimize degradation.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide outlines the essential physicochemical properties and the requisite experimental methodologies for the comprehensive characterization of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is fundamental for the evaluation of this compound in the context of drug discovery and development. The provided framework serves as a robust starting point for researchers and scientists investigating this and other novel benzofuran derivatives.

References

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]

-

MDPI. (2023, August 11). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-methoxyphenyl)-2-benzofuran-1(3h)-one. PubChem. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS 1391053-51-2 | 3-Bromo-2-(1-Methoxybutyl) Benzofuran. Retrieved from [Link]

-

De Gruyter. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Furan, 3-bromo-. NIST WebBook. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). (2Z)-3-bromo-4-methoxy-2-pentene. Retrieved from [Link]

-

Supporting Information. (n.d.). Fluorination of 2-substituted benzo[b]furans with Selectfluor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 3-Bromo-4-methoxyphenethylamine 97 159465-27-7. Retrieved from [Link]

-

EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

-

Springer. (2022, November 24). Detection and mass spectral characterization of carbofuran and its degradation product. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0152172). Retrieved from [Link]

-

Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

-

ResearchGate. (2022, October). SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4'-methoxybiphenyl. PubChem. Retrieved from [Link]

-

ResearchGate. (2026, January 19). Reactivity of Benzofuran Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-3-(4-fluorophenylsulfinyl)-2-phenyl-1-benzofuran. PMC. Retrieved from [Link]

-

mzCloud. (2018, April 13). 3 Methoxy 1 4 methoxy 1 benzofuran 5 yl 3 phenyl 1 propanone. Retrieved from [Link]

-

ResearchGate. (2021, March 12). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one. PMC. Retrieved from [Link]

-

DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

-

MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Bromofuran. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. easpublisher.com [easpublisher.com]

- 4. Benzofuran synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. sciresjournals.com [sciresjournals.com]

- 7. researchgate.net [researchgate.net]

Precision Synthesis of the 2-Phenyl-1-benzofuran Scaffold: A Comparative Technical Review

Executive Summary

The 2-phenyl-1-benzofuran moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous bioactive agents, including anti-tubulin agents, estrogen receptor modulators (SERMs), and anti-inflammatory drugs. While natural isolation is possible (e.g., from Morus species), synthetic precision is required to access functionalized derivatives for Structure-Activity Relationship (SAR) studies.

This technical guide moves beyond basic textbook definitions to analyze the two most robust synthetic pathways: the Transition-Metal Catalyzed Cross-Coupling (Sonogashira) and the Base-Mediated Condensation (Rap-Stoermer) . We prioritize reproducibility, mechanistic understanding, and scalability.

The Transition-Metal Paradigm: Sonogashira Coupling-Cyclization

For high-value intermediates requiring late-stage functionalization, the Palladium/Copper-catalyzed route is the industry standard. It allows for the convergent assembly of the benzofuran core from o-halophenols and terminal alkynes.

Mechanistic Insight

The reaction proceeds via a tandem sequence: an intermolecular Sonogashira cross-coupling followed by an intramolecular 5-endo-dig cyclization. Unlike standard cross-couplings, the presence of the ortho-hydroxyl group is active in the mechanism, often coordinating with the metal center or undergoing nucleophilic attack on the activated alkyne.

Critical Control Point: The formation of the Glaser homocoupling product (diyne) is the primary failure mode. This is mitigated by strict anaerobic conditions and controlling the rate of alkyne addition.

Pathway Visualization

Figure 1: The tandem Sonogashira coupling and cyclization sequence. Note the critical transition from the intermediate alkyne to the closed ring system.

Validated Protocol: One-Pot Synthesis

Reference Standard: Based on methodologies adapted from Larock et al. and modern process refinements.

Reagents:

-

2-Iodophenol (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

CuI (1 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: DMF or THF (Degassed)

Step-by-Step Methodology:

-

Inerting: Charge a Schlenk flask with PdCl₂(PPh₃)₂ and CuI. Evacuate and backfill with Argon three times. Why: Pd(0) species generated in situ are oxygen-sensitive; oxygen promotes diyne formation.

-

Solvation: Add degassed DMF and Et₃N via syringe.

-

Substrate Addition: Add 2-iodophenol followed by the slow, dropwise addition of phenylacetylene over 20 minutes.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The intermediate o-alkynylphenol may be visible transiently.

-

Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to sequester Cu), followed by brine. Dry over MgSO₄.

-

Purification: Flash chromatography on silica gel.

The Organocatalytic Route: Rap-Stoermer Condensation

For scale-up scenarios where heavy metal contamination (ppm Pd) is a regulatory concern, the Rap-Stoermer reaction offers a robust metal-free alternative. It involves the condensation of salicylaldehydes with

Mechanistic Insight

This anionic pathway is driven by base. It initiates with an aldol-type condensation between the phenolate and the ketone, followed by dehydration. The final ring closure is an intramolecular Michael addition (or S_N2 type displacement depending on the leaving group dynamics).

Critical Control Point: The basicity of the medium controls the competition between the desired condensation and the Cannizzaro reaction of the aldehyde. Weak bases (K₂CO₃) in aprotic dipolar solvents (DMF) or Phase Transfer Catalysis (PTC) conditions are preferred over strong hydroxides.

Pathway Visualization

Figure 2: The Rap-Stoermer condensation pathway. The sequence relies on base-mediated enolate chemistry rather than oxidative addition.

Validated Protocol: Green Phase-Transfer Catalysis

Reference Standard: Adapted from Sharifi et al. and recent green chemistry applications.

Reagents:

-

Salicylaldehyde (1.0 equiv)

-

Phenacyl bromide (1.1 equiv)

-

K₂CO₃ (2.0 equiv)

-

TBAB (Tetrabutylammonium bromide) (10 mol%)

-

Solvent: Water (H₂O)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve K₂CO₃ and TBAB in water.

-

Addition: Add salicylaldehyde and phenacyl bromide. The mixture will likely be heterogeneous.

-

Reaction: Heat to 80°C with vigorous stirring (1000 rpm) to ensure emulsion efficiency.

-

Monitoring: Reaction typically completes within 1–3 hours.

-

Isolation: The product often precipitates out of the aqueous phase upon cooling. Filter the solid.[1]

-

Purification: Recrystallization from Ethanol/Water (9:1). Why: This avoids chromatography, making it ideal for multi-gram scale-up.

Comparative Analysis of Methodologies

The choice of pathway depends heavily on the available starting materials and the sensitivity of functional groups present on the phenyl rings.

| Feature | Sonogashira-Cyclization | Rap-Stoermer Condensation |

| Primary Bond Formation | C-C (Aryl-Alkyne) | C-C (Aldol) & C-O (Ether) |

| Catalyst System | Pd(0)/Cu(I) (High Cost) | Base/PTC (Low Cost) |

| Atom Economy | High (Loss of HX) | Moderate (Loss of H₂O + HBr) |

| Functional Group Tolerance | High (Compatible with esters, nitriles) | Moderate (Base sensitive groups risk hydrolysis) |

| Reaction Time | 4–12 Hours | 1–3 Hours |

| Purification | Chromatography usually required | Crystallization often sufficient |

| Key Risk | Homocoupling of alkyne; Pd removal | Polymerization of aldehyde; lachrymatory alkyl halides |

References

-

Larock, R. C., et al. (1999).[3] "Synthesis of 2,3-disubstituted benzofurans via palladium-catalyzed coupling of o-iodophenols and terminal alkynes." Organic Letters. [Link]

-

Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry. [Link]

-

Sharifi, A., et al. (2008). "Room temperature Rap-Stoermer condensation of alpha-haloacetophenone with various 2-hydroxyarylaldehydes mediated by KF/Al2O3." Journal of the Iranian Chemical Society. [Link][4]

-

Wu, X. F., et al. (2011). "Palladium-catalyzed synthesis of benzofurans." Chemistry – An Asian Journal. [Link]

Sources

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] The targeted functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical properties, which in turn dictates its biological activity. This guide focuses on a specific, highly functionalized derivative, 3-Bromo-4-methoxy-2-phenyl-1-benzofuran. While direct experimental data for this precise molecule is not extensively available in public literature, this document serves as a comprehensive theoretical and practical framework for its characterization. By leveraging data from analogous structures and outlining robust experimental and computational workflows, this guide provides researchers with the necessary tools to predict, understand, and empirically validate the electronic properties and dipole moment of this promising compound.

Introduction: The Significance of Substituted Benzofurans

Benzofuran and its derivatives are a class of heterocyclic compounds that have garnered significant interest from medicinal chemists and pharmacologists due to their wide spectrum of biological activities, including antitumor, antimicrobial, and antiviral properties.[1][3][4] The versatility of the benzofuran ring system, which consists of a fused benzene and furan ring, allows for extensive structural modifications to modulate its pharmacokinetic and pharmacodynamic profiles.[4]

The subject of this guide, 3-Bromo-4-methoxy-2-phenyl-1-benzofuran, incorporates three key substituents that are anticipated to significantly influence its electronic architecture and, consequently, its potential as a drug candidate:

-

2-Phenyl Group: Extends the π-conjugated system, which can enhance interactions with biological targets through π-π stacking and influence the molecule's spectroscopic properties.[5][6]

-

3-Bromo Group: Introduces a site for potential halogen bonding and acts as a strong electron-withdrawing group through induction, affecting the molecule's reactivity and metabolic stability.

-

4-Methoxy Group: A potent electron-donating group through resonance, which modulates the electron density of the aromatic system and can act as a hydrogen bond acceptor.

Understanding the interplay of these substituents on the molecule's electronic properties and overall dipole moment is crucial for predicting its behavior in biological systems, including receptor binding, membrane permeability, and metabolic fate.

Proposed Synthesis and Structural Framework

A plausible and efficient route for the synthesis of 2,3-disubstituted benzofurans involves a one-pot, three-component reaction utilizing Sonogashira coupling conditions.[7][8][9][10] This methodology is particularly advantageous for constructing libraries of highly substituted benzofurans.[7] A proposed synthetic pathway for 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is outlined below.

Caption: Proposed two-step synthesis of the target compound.

This pathway involves an initial Sonogashira coupling of an appropriate 2-iodophenol with a terminal alkyne, followed by an electrophilic cyclization to form the benzofuran ring.[7][11] The choice of solvent in each step is crucial to prevent the formation of undesired side products.[7]

Theoretical Analysis of Electronic Properties and Dipole Moment

The electronic properties of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran are a direct consequence of the electronic effects of its substituents on the benzofuran core.

-

Electron Density Distribution: The potent electron-donating methoxy group at the 4-position is expected to increase the electron density of the benzene ring, while the electron-withdrawing bromo group at the 3-position will decrease the electron density of the furan ring. The 2-phenyl group will further delocalize the π-electrons across the entire system.[5][12] This push-pull electronic arrangement is likely to result in a significant ground-state dipole moment.

-

Molecular Dipole Moment: The molecular dipole moment is the vector sum of all individual bond dipoles. For the parent 1-benzofuran, the dipole moment components have been determined to be µa = 0.216 D and µb = 0.720 D.[13] In the target molecule, the C-Br and C-O bonds will introduce strong local dipoles. The overall molecular dipole moment is predicted to be substantial, with the negative end of the dipole likely oriented towards the electronegative bromine and oxygen atoms. A large dipole moment can have significant implications for drug-receptor interactions, as it governs the molecule's ability to engage in electrostatic and hydrogen bonding interactions.

-

HOMO-LUMO and Chemical Reactivity: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The electron-donating methoxy group will raise the energy of the HOMO, making the molecule more susceptible to oxidation. Conversely, the electron-withdrawing bromo and phenyl groups will lower the energy of the LUMO, making it more susceptible to reduction. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and can be correlated with the molecule's electronic absorption spectrum. For related benzofuran derivatives, HOMO-LUMO gaps are typically in the range of 3.7 to 4.0 eV.[14][15]

Proposed Experimental Workflow for Characterization

To empirically determine the electronic properties and dipole moment of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran, a combination of spectroscopic, electrochemical, and computational methods is recommended.

UV-Visible Spectroscopy

This technique provides information about the electronic transitions within the molecule.

Protocol:

-

Sample Preparation: Prepare a series of solutions of the compound in a suitable solvent (e.g., ethanol, acetonitrile) at concentrations ranging from 1 µM to 100 µM.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and scan the absorbance from 200 to 800 nm.

-

Data Acquisition: Record the absorbance spectra for each concentration.

-

Analysis: Identify the wavelength of maximum absorbance (λmax). The π→π* and n→π* transitions are expected to be observed.[14][16] The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.

Table 1: Expected UV-Vis Absorption Maxima (λmax) based on Analogous Compounds

| Compound Class | Typical λmax (nm) | Reference(s) |

| 2-Phenylbenzofurans | 290 - 320 | [5] |

| Bromobenzofurans | 270 - 300 | [14][17] |

| Methoxybenzofurans | 280 - 310 | [18] |

Cyclic Voltammetry

This electrochemical technique is used to determine the oxidation and reduction potentials of the molecule.

Protocol:

-

Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).

-

Working Electrode: A glassy carbon electrode is typically used.

-

Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode: A platinum wire.

-

Data Acquisition: Dissolve the compound in the electrolyte solution (typically 1 mM). Scan the potential from an initial value to a final value and back again, recording the current response.

-

Analysis: The oxidation and reduction peak potentials can be used to estimate the HOMO and LUMO energy levels, respectively.

Table 2: Expected Electrochemical Properties based on Analogous Compounds

| Compound Class | Oxidation Potential (V vs. SCE/Ag/AgCl) | Reduction Potential (V vs. SCE/Ag/AgCl) | Reference(s) |

| Methoxy-substituted aromatics | +0.8 to +1.2 | Not typically observed | [19] |

| Bromo-substituted aromatics | > +1.5 | -1.0 to -1.5 | [19] |

Proposed Computational Chemistry Workflow

In the absence of extensive experimental data, Density Functional Theory (DFT) is a powerful tool for predicting molecular properties.[20][21][22]

Caption: A typical DFT workflow for molecular property prediction.

Methodology:

-

Structure Input: Build the 3D structure of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran.

-

Geometry Optimization: Perform a geometry optimization using a suitable functional and basis set, such as B3LYP/6-311++G(d,p), to find the lowest energy conformation.[5][23][24]

-

Frequency Analysis: A frequency calculation should be performed to ensure that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Property Calculations: From the optimized geometry, calculate:

-

Dipole Moment: The magnitude and vector components of the molecular dipole moment.

-

Molecular Orbitals: The energies and spatial distributions of the HOMO and LUMO.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron-rich and electron-poor regions of the molecule, which is invaluable for predicting sites of intermolecular interactions.

-

Table 3: Predicted Dipole Moments of Analogous Benzofuran Derivatives

| Compound | Calculated/Experimental Dipole Moment (D) | Reference(s) |

| 1-Benzofuran | 0.79 (Expt.) | [13] |

| Thieno[3,2-b][25]benzofuran | 1.33 (Expt.) | [26] |

| 2,3-Benzofuran | 0.81 (Calc.) | [27][28] |

Potential Applications in Drug Development

The predicted electronic features of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran suggest several potential applications in drug development:

-

Scaffold for Kinase Inhibitors: The extended aromatic system and potential for hydrogen bonding make it a suitable scaffold for designing inhibitors that target the ATP-binding pocket of kinases.

-

Anticancer Agents: Many substituted benzofurans exhibit potent cytotoxic activity against various cancer cell lines.[4] The electronic properties of the target molecule could be tuned to enhance selectivity for specific cancer-related targets.

-

Antimicrobial Agents: The benzofuran nucleus is present in many natural and synthetic antimicrobial compounds. The specific substitution pattern of the title compound may confer activity against a range of bacterial or fungal pathogens.

Conclusion

While direct experimental data on 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is sparse, a comprehensive understanding of its electronic properties and dipole moment can be achieved through a synergistic approach of theoretical prediction and empirical validation. The methodologies outlined in this guide provide a clear roadmap for researchers to fully characterize this molecule and unlock its potential in the realm of drug discovery and development. The unique combination of electron-donating and electron-withdrawing substituents on the privileged benzofuran scaffold makes it a compelling candidate for further investigation.

References

- Perkin rearrangement - Grokipedia. (n.d.).

- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). Tetrahedron Letters, 53(26), 3319-3321.

- Bioactive Benzofuran derivatives: A review. (2015). Bioorganic & Medicinal Chemistry, 23(11), 2561-2583.

- Perkin rearrangement. (n.d.). In Wikipedia.

- Study of Benzofuran Derivatives and their Biological Significance. (n.d.). International Journal for Scientific Research & Development.

- Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. (n.d.). PMC.

- Structure, dipole moment and large amplitude motions of 1-benzofuran. (2005). Physical Chemistry Chemical Physics, 7(18), 3317-3322.

- Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing.

- Density functional theory. (n.d.). In Wikipedia.

- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (n.d.). Atlantis Press.

- Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. (n.d.).

- Accelerating Density Functional Theory for Faster Calculations. (n.d.). Microsoft Quantum.

- Benzofuran synthesis. (n.d.). Organic Chemistry Portal.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules, 27(9), 2841.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.

- Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. (2025). ResearchGate.

- Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. (2025). ResearchGate.

- An Introduction to Density Functional Theory. (n.d.). Imperial College London.

- Fluorescence properties and dipole moments of novel fused thienobenzofurans. Solvent and structural effects. (2011). Journal of Fluorescence, 21(6), 2133-2141.

- Density-Corrected Density Functional Theory for Molecular Properties. (2023). The Journal of Physical Chemistry Letters.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research.

- DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. (2025). AIP Publishing.

- Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. (2020). PMC.

- What is Density Functional Theory (DFT). (2025). YouTube.

- General structure of 2-phenylbenzofurans 1-16 with atom numbering. (n.d.). ResearchGate.

- Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. (2026). ResearchGate.

- Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (2021). RSC Advances, 11(23), 13863-13873.

- Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin. (2025). Nepal Journals Online.

- Study on vibrational spectroscopy, molecular property, UV-VIS, HO... (n.d.). Ingenta Connect.

- Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. (n.d.). RSC Publishing.

- Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. (2021). Physical Chemistry Research.

- (PDF) Structure–property relationships in para-substituted nitrobenzofurazans: electrochemical, optical, and theoretical analysis. (2022). ResearchGate.

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).

- Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. (2025). DergiPark.

- Palladium-Catalyzed Paraformaldehyde Insertion: A Three-Component Synthesis of Benzofurans. (n.d.). The Royal Society of Chemistry.

- Structure and excited state dipole moments of oxygen containing heteroaromatics: 2,3-benzofuran. (2020). ResearchGate.

- FT-IR, FT-Raman, UV/Vis spectra and fluorescence imaging studies on 2-(bromoacetyl)benzo(b)furan by ab initio DFT calculations. (n.d.). Merck.

- Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. (2023). SynOpen, 7(1), 8-16.

- The Excited State Effective Dipole Moment of 2,3-Benzofuran from Thermochromic Shifts in Absorption and Emission Spectra. (2021). ResearchGate.

- A Density Functional Theory Study. (2021). Physical Chemistry Research.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.

- Enhanced Hydrazine Electrooxidation through Benzofuran Derivatives Containing α,β-Unsaturated Dicyano Groups: Synthesis, Electrocatalytic Performance, and Insights from DFT and Topological Analysis. (2025). ACS Omega.

- Recent advances in the electrochemical construction of heterocycles. (2014). Beilstein Journal of Organic Chemistry, 10, 303-318.

- Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants. (2018). NIH.

- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov.

Sources

- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structure, dipole moment and large amplitude motions of 1-benzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01076J [pubs.rsc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. merckmillipore.com [merckmillipore.com]

- 18. dea.gov [dea.gov]

- 19. researchgate.net [researchgate.net]

- 20. Density functional theory - Wikipedia [en.wikipedia.org]

- 21. Microsoft Quantum | Accelerating Density Functional Theory for Faster Calculations [quantum.microsoft.com]

- 22. imperial.ac.uk [imperial.ac.uk]

- 23. pubs.aip.org [pubs.aip.org]

- 24. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. grokipedia.com [grokipedia.com]

- 26. Fluorescence properties and dipole moments of novel fused thienobenzofurans. Solvent and structural effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Toxicological Profiling & Safety Assessment Strategy: 3-Bromo-4-methoxy-2-phenyl-1-benzofuran

[1]

Executive Summary

Compound Class: Halogenated 2-Arylbenzofuran Primary Application Domain: Medicinal Chemistry (Antimicrobial/Anticancer Pharmacophore), Organic Synthesis Intermediate. Critical Safety Alert: This compound belongs to the benzofuran class, a scaffold structurally associated with hepatotoxicity (via metabolic bioactivation) and phototoxicity .

As a Senior Application Scientist, I present this technical guide not merely as a datasheet—since specific public clinical toxicology data for 3-Bromo-4-methoxy-2-phenyl-1-benzofuran (CAS: 352553-13-0) is limited—but as a predictive safety framework . This guide synthesizes Structure-Activity Relationship (SAR) data from established benzofuran analogs (e.g., Amiodarone, Benzbromarone) to define the likely toxicity profile and details the mandatory experimental workflows required to validate its safety.

Part 1: Structural Alerts & Predictive Toxicology (SAR Analysis)

The toxicity of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is governed by three distinct structural features. Understanding these allows us to predict adverse outcome pathways (AOPs) before wet-lab testing.

The Benzofuran Core (Hepatotoxicity Warning)

The furan ring in benzofurans is a known "structural alert" for idiosyncratic drug-induced liver injury (DILI).

-

Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) often oxidize the furan double bond to form a reactive epoxide or cis-enedial intermediate.

-

Consequence: These electrophiles can covalently bind to hepatic proteins or deplete cellular glutathione (GSH), leading to oxidative stress and necrosis.

The 3-Bromo Substituent (Metabolic Stability)

Halogenation at the C3 position blocks the primary site of metabolic attack on the furan ring, potentially improving stability compared to non-substituted benzofurans. However, if debromination occurs, it can lead to radical formation.

The 4-Methoxy Group (O-Demethylation)

The methoxy group at C4 is a metabolic "soft spot."

-

Pathway: O-demethylation by CYP enzymes will yield a phenol derivative.

-

Risk: Phenolic metabolites can undergo further oxidation to quinones, which are redox-cycling agents capable of generating Reactive Oxygen Species (ROS).

Predicted Toxicity Data Table

Based on Read-Across from 2-phenylbenzofuran and Amiodarone.

| Endpoint | Predicted Risk Level | Mechanistic Basis |

| Hepatotoxicity | High | Metabolic activation of furan ring; quinone formation from methoxy group. |

| Phototoxicity | Medium-High | Extended conjugation (phenyl-benzofuran system) absorbs UV; potential for ROS generation upon irradiation. |

| Genotoxicity | Low-Medium | Planar structure suggests potential DNA intercalation; epoxide intermediates could be mutagenic. |

| Cardiotoxicity | Medium | Structural similarity to Amiodarone (hERG channel inhibition potential). |

Part 2: Mechanistic Pathways & Visualization

To rigorously assess safety, we must map the potential metabolic activation pathways. The diagram below illustrates the hypothetical bioactivation flow that necessitates testing.

Caption: Predicted metabolic bioactivation pathways leading to potential hepatotoxicity via protein adduct formation.

Part 3: Mandatory Experimental Safety Protocols

As this is a research compound, standard Safety Data Sheet (SDS) information is insufficient for biological application. The following protocols are required to validate the predicted risks.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: Determine if the compound forms reactive electrophiles (epoxides/quinones) that deplete Glutathione.

-

Incubation System:

-

Prepare Human Liver Microsomes (HLM) at 1.0 mg protein/mL in phosphate buffer (pH 7.4).

-

Add Test Compound (10 µM) and Glutathione (GSH, 5 mM) as the trapping agent.

-

Initiate reaction with NADPH (1 mM).

-

-

Time Course: Incubate at 37°C for 60 minutes.

-

Termination: Quench with ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS .

-

Validation Criteria:

-

Look for mass shifts corresponding to +307 Da (GSH adduct).

-

Pass: < 1% conversion to GSH adducts.

-

Fail: Distinct GSH-adduct peak observed (indicates high covalent binding risk).

-

Protocol B: In Vitro Phototoxicity (3T3 NRU Assay)

Objective: Benzofurans are chromophores. This assay verifies if UV exposure induces cytotoxicity (OECD TG 432).

-

Cell Culture: Seed Balb/c 3T3 mouse fibroblasts in two 96-well plates.

-

Dosing: Treat cells with serial dilutions of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran (0.1 to 1000 µg/mL).

-

Irradiation:

-

Plate 1 (+UV): Expose to 5 J/cm² UVA light.

-

Plate 2 (-UV): Keep in dark (control).

-

-

Viability Measure: Wash cells and incubate with Neutral Red dye for 3 hours.

-

Quantification: Extract dye and measure Optical Density (OD540).

-

Calculation: Calculate the Photo-Irritation Factor (PIF).

-

Interpretation: PIF > 5 indicates probable phototoxicity.

-

Protocol C: High-Content Hepatotoxicity Screening

Objective: Distinguish between general cytotoxicity and specific mechanisms (mitochondrial stress vs. oxidative stress).

-

Cell Model: HepG2 or primary human hepatocytes.

-

Multiplex Staining (24h exposure):

-

Hoechst 33342: Nuclear morphology (count/condensation).

-

TMRM: Mitochondrial membrane potential.

-

CellROX Green: Intracellular ROS generation.

-

-

Imaging: Automated confocal microscopy (e.g., CellInsight CX7).

-

Data Output:

-

Decrease in TMRM signal = Mitochondrial toxicity.

-

Increase in CellROX signal = Oxidative stress (likely quinone mediated).

-

Part 4: Handling & Containment Strategy

Given the "High Potency" prediction based on the benzofuran scaffold, treat this compound as a Control Band 3 or 4 substance until data proves otherwise.

Caption: Recommended handling workflow to mitigate inhalation and photolytic degradation risks.

Safety Data Sheet (SDS) Gaps & Bridging

Most commercial SDS for this specific CAS (352553-13-0) will list "Caution - Substance not fully tested." You must bridge this gap by assuming:

-

H302: Harmful if swallowed (Category 4).

-

H315/H319: Skin/Eye Irritant.

-

H373: May cause damage to organs (Liver) through prolonged exposure.

References

-

National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of Benzofuran. NTP TR 370. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,3-Benzofuran. [Link]

-

Organization for Economic Co-operation and Development (OECD). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals. [Link]

-

Kalgutkar, A. S., et al. Structural Alerts for Toxicity: Visualizing Reactive Metabolites in Drug Discovery. Chemical Research in Toxicology. [Link]

-

PubChem. Compound Summary: 2-Phenylbenzofuran Derivatives. [Link]

Methodological & Application

Reagents required for the preparation of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran

Application Note: Strategic Synthesis and Regioselective Bromination of 4-Methoxy-2-Phenylbenzofuran

Abstract & Scope

This application note details the optimized protocol for the preparation of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran , a highly functionalized heterocyclic scaffold often utilized in the development of anti-tubulin agents and estrogen receptor modulators.

The synthesis presents a specific regiochemical challenge: introducing a bromine atom at the C3 position in the presence of an electron-donating methoxy group at C4. The proximity of the C4-methoxy group creates both steric crowding (peri-interaction) and electronic activation at C3. This guide provides a robust, two-stage workflow:

-

Scaffold Assembly: Construction of the 4-methoxy-2-phenylbenzofuran core via cyclization of 2-hydroxy-6-methoxybenzaldehyde.

-

Regioselective Bromination: Controlled electrophilic substitution using N-Bromosuccinimide (NBS) to avoid over-bromination on the activated benzene ring.

Retrosynthetic Analysis & Strategy

The most reliable industrial route disconnects the C3-Br bond to utilize the inherent nucleophilicity of the benzofuran ring. The benzofuran scaffold is assembled via a tandem alkylation/intramolecular aldol condensation.

Critical Structural Insight: To achieve the 4-methoxy substitution pattern in the final benzofuran, the starting salicylaldehyde must be substituted at the 6-position (2-hydroxy-6-methoxybenzaldehyde). Using the more common 4-methoxy isomer would incorrectly yield the 6-methoxybenzofuran.

Figure 1: Retrosynthetic disconnection showing the origin of the 4-methoxy substituent.

Reagents & Materials Table

| Reagent | CAS No.[1][2] | Role | Grade/Purity | Hazard Class |

| 2-Hydroxy-6-methoxybenzaldehyde | 700-44-7 | Scaffold Precursor | >97% | Irritant |

| 2-Bromoacetophenone | 70-11-1 | Cyclization Partner | 98% | Lachrymator |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Base | Anhydrous | Irritant |

| N-Bromosuccinimide (NBS) | 128-08-5 | Brominating Agent | 99% | Oxidizer/Corrosive |

| Dimethylformamide (DMF) | 68-12-2 | Solvent (Step 1) | Anhydrous | Reprotoxin |

| Chloroform (CHCl₃) | 67-66-3 | Solvent (Step 2) | ACS Reagent | Carcinogen |

| Silica Gel | 112926-00-8 | Purification | 230-400 mesh | Irritant |

Detailed Experimental Protocols

Phase 1: Synthesis of 4-Methoxy-2-phenylbenzofuran

This step utilizes a Williamson ether synthesis followed by an in situ intramolecular aldol condensation (Rap-Stoermer type cyclization).

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

-

Dissolution: Add 2-hydroxy-6-methoxybenzaldehyde (1.52 g, 10.0 mmol) and 2-bromoacetophenone (1.99 g, 10.0 mmol) to anhydrous DMF (20 mL).

-

Base Addition: Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol) in a single portion.

-

Note: Anhydrous conditions are vital to prevent hydrolysis of the phenacyl bromide.

-

-

Reaction: Heat the mixture to 80–90°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (Rf ~0.5) should disappear, replaced by a highly fluorescent benzofuran spot (Rf ~0.8).

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

-

Filter the solid and wash with water (3 x 20 mL).

-

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-5% EtOAc in Hexanes) if the crude is colored.

-

Yield Expectation: 75–85% (White to off-white solid).

-

Phase 2: Regioselective C3-Bromination

The 4-methoxy group activates the ring, making the system prone to over-bromination. NBS is selected over elemental bromine (

Protocol:

-

Setup: In a 100 mL foil-wrapped flask (to exclude light and minimize radical side reactions), dissolve 4-methoxy-2-phenylbenzofuran (1.12 g, 5.0 mmol) in Chloroform (15 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Causality: Lower temperature suppresses bromination on the benzene ring (positions 5 or 7), favoring the kinetically more reactive C3 furan position.

-

-

Addition: Add N-Bromosuccinimide (NBS) (0.93 g, 5.25 mmol, 1.05 eq) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

-

Monitoring: TLC should show a slight Rf shift. Benzofurans often darken upon bromination on the plate.

-

-

Quench & Workup:

-

Dilute with DCM (30 mL).

-

Wash with saturated Sodium Thiosulfate (

) solution (2 x 20 mL) to remove any free bromine. -

Wash with water and brine.[1] Dry over

.

-

-

Purification: Evaporate the solvent. Recrystallize the residue from acetonitrile or ethanol.

-

Target: 3-Bromo-4-methoxy-2-phenylbenzofuran.

-

Yield Expectation: 80–90%.[3]

-

Mechanistic Validation & Troubleshooting

Mechanism of Action

The synthesis relies on the high electron density of the furan ring. The 4-methoxy group donates electron density into the ring system via resonance, stabilizing the cationic Wheland intermediate formed at C3 during electrophilic attack.

Figure 2: Electrophilic Aromatic Substitution mechanism at C3.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of Phenacyl Bromide | Ensure DMF and K₂CO₃ are strictly anhydrous. |

| Mixture of Isomers (Step 2) | Over-bromination (C5/C7) | Reduce temperature to -10°C; Add NBS slower; Ensure exactly 1.05 eq. |

| Starting Material Remains | Old NBS (degraded) | Recrystallize NBS from water before use (white crystals required). |

References

-

General Benzofuran Synthesis (Rap-Stoermer)

- Mahajan, V. A., et al. "Synthesis and biological evaluation of benzofuran derivatives." Journal of Heterocyclic Chemistry.

- Context: Validates the use of salicylaldehyde and alpha-haloketones for benzofuran construction.

-

NBS Bromination Methodology

- Hylton, K., et al. "Regioselective bromination of benzofurans using N-bromosuccinimide." Tetrahedron Letters.

- Context: Establishes NBS in chloroform/acetonitrile as the standard for C3 bromin

-

Substituent Effects in Benzofurans

- PubChem Compound Summary: 2-Hydroxy-6-methoxybenzaldehyde.

- Context: Verification of the starting material structure to ensure 4-methoxy regiochemistry in the product.

-

Specific Analog Synthesis

- Kirsch, G., et al.

- Context: Protocols for bromin

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 3-Bromobenzofurans

Executive Summary

The 3-arylbenzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for anti-arrhythmic agents (e.g., Amiodarone), anti-tumor compounds, and naturally occurring neolignans. While Suzuki-Miyaura cross-coupling is the premier method for their synthesis, 3-bromobenzofurans present distinct electronic challenges compared to their 2-bromo counterparts.

This guide provides a scientifically grounded protocol for coupling 3-bromobenzofurans. Unlike the electron-deficient C2 position, the C3 position is electron-rich due to resonance donation from the furan oxygen, rendering the C-Br bond less prone to oxidative addition. Consequently, "standard" conditions often suffer from sluggish kinetics or hydrodehalogenation. This note outlines a tiered optimization matrix and a robust "Gold Standard" protocol utilizing next-generation Buchwald precatalysts to ensure high turnover frequencies (TOF) and yield.

Mechanistic Intelligence: The C3 Reactivity Paradox

To optimize this reaction, one must understand the substrate's electronic bias.

-

C2-Position: The C2 carbon is adjacent to the electronegative oxygen. The inductive effect (-I) dominates, making the C-X bond electron-deficient and highly reactive toward Pd(0) oxidative addition.

-

C3-Position (Target): The C3 carbon receives electron density via resonance (+M) from the oxygen lone pair. This increases the bond order of the C3-Br bond and raises the energy barrier for oxidative addition.

Implication: Simple catalysts like

Visualization: Mechanistic Pathway & C3 Specifics

Figure 1: Catalytic cycle highlighting the oxidative addition barrier at the electron-rich C3 position.

Optimization Matrix: Selecting the Right Conditions

Do not use a "one-size-fits-all" approach. Select conditions based on the complexity of your coupling partner (the boronic acid).

| Condition Set | Target Substrate Class | Catalyst System | Base / Solvent | Temp / Time | Rationale |

| A: Robust (Standard) | Simple aryl boronic acids; Unhindered. | Pd(dppf)Cl₂·DCM (3-5 mol%) | 80-100°C / 4-12 h | Bidentate ligand prevents deactivation; Dioxane is a universal solvent. Cost-effective. | |

| B: High Performance | Sterically hindered (ortho-subst); Heteroaryl boronates; e-poor boronates. | XPhos Pd G3/G4 (1-3 mol%) | 60-80°C / 1-4 h | XPhos is exceptionally active for hindered biaryls. Phosphate base minimizes hydrolytic deborylation. | |

| C: Mild / Sensitive | Substrates with base-sensitive groups (esters, nitriles). | Pd(Amphos)Cl₂ (2 mol%) | 40-60°C / 2-6 h | Amphos is an air-stable, highly active catalyst allowing lower temperatures. |

Detailed Protocol: Condition Set B (High Performance)

This protocol utilizes XPhos Pd G3 , a third-generation Buchwald precatalyst. It is recommended for drug development due to its reliability, scalability, and ability to couple hindered 3-bromobenzofurans at moderate temperatures.

Materials

-

Substrate: 3-Bromobenzofuran derivative (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 equiv / 2 mol%)

-

Base: Potassium Phosphate Tribasic (

), finely ground (2.0 - 3.0 equiv) -

Solvent: THF (HPLC grade, non-stabilized preferred) and Deionized Water (degassed).

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Charge a reaction vial (equipped with a magnetic stir bar) with the 3-bromobenzofuran (1.0 mmol), boronic acid (1.2 mmol), and

(2.0 mmol). -

Critical Step: If using XPhos Pd G3 (solid), add it now. If using a sensitive Pd(0) source, wait until after degassing. XPhos Pd G3 is air-stable in solid form but should be handled under

for best reproducibility.

-

-

Solvent Addition & Degassing:

-

Add THF (4 mL) and Water (1 mL). The 4:1 ratio is crucial for solubilizing the inorganic base while maintaining organic solubility.

-

Sparge the mixture with Argon or Nitrogen for 5-10 minutes. Note: Oxygen is the enemy of Suzuki couplings, leading to homocoupling of the boronic acid and catalyst death.

-

-

Reaction:

-

Seal the vial with a Teflon-lined crimp cap or screw cap.

-

Heat the block to 60°C . Monitor by LCMS after 1 hour.

-

Checkpoint: If conversion is <50%, increase temperature to 80°C. XPhos is thermally stable.

-

-

Workup (Scavenging):

-

Add water (10 mL) and separate phases. Extract aqueous layer 2x with EtOAc.

-

Pd Removal: For pharmaceutical intermediates, treat the combined organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 30 mins at 40°C.

-

Filter through Celite, dry over

, and concentrate.

-

Purification:

-

Flash chromatography (typically Hexane/EtOAc gradients).[2] 3-Arylbenzofurans are often highly fluorescent; use UV detection at 254nm and 365nm.

-

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Oxidative addition failure. | Switch to XPhos or SPhos Pd G3 . Increase temp to 100°C. Ensure solvent is degassed. |

| Homocoupling (Ar-Ar) | Oxygen leak or Boronic acid excess. | Strictly degas solvents. Add boronic acid slowly (syringe pump) if problem persists. |

| Debromination (Ar-H) | Protodehalogenation. | Solvent is too "wet" or reaction too hot. Switch to anhydrous Dioxane with |

| C2-Arylation (Regio-scrambling) | "Pd migration" or acidic C2-H. | Rare in benzofurans compared to thiophenes, but possible. Use milder bases ( |

Workflow Decision Tree

Use this logic flow to determine your experimental path.

Figure 2: Decision tree for selecting reaction conditions based on substrate complexity.

References

-

Nobel Prize in Chemistry 2010 . "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. Link

-

Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational Review).

-

BenchChem Application Note . "Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone."[2] BenchChem Technical Support. Link (Protocol adaptation source).

-

Beilstein J. Org. Chem. (2016).[4][5] "Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans." Beilstein Journals. Link (Specifics on benzofuran reactivity).

-

Yoneda Labs . "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Link (General practical tips).

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis [beilstein-journals.org]

Application Notes and Protocols for the Development of Fluorescent Probes from 3-Bromo-4-methoxy-2-phenyl-1-benzofuran

Introduction: The Benzofuran Scaffold as a Privileged Fluorophore

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2] Their rigid, planar structure and extended π-conjugation system often give rise to intrinsic fluorescence, making them highly attractive scaffolds for the development of fluorescent probes.[1][3] These probes are indispensable tools in biological research and drug development, enabling the visualization and quantification of specific analytes, enzymatic activity, and changes in the cellular microenvironment with high sensitivity and spatiotemporal resolution.[4][5][6][7]

The precursor, 3-Bromo-4-methoxy-2-phenyl-1-benzofuran, represents a versatile starting point for the synthesis of a diverse library of fluorescent probes. The strategic positioning of the bromo, methoxy, and phenyl groups offers multiple avenues for synthetic modification to fine-tune the photophysical properties and introduce desired functionalities. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the facile introduction of various aryl, heteroaryl, or alkynyl moieties.[8][9] These modifications can be leveraged to modulate the emission wavelength, quantum yield, and Stokes shift of the resulting fluorophore. Furthermore, the introduced substituent can serve as a recognition element for a specific biological target or as a reactive handle for bioconjugation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3-Bromo-4-methoxy-2-phenyl-1-benzofuran as a precursor for the development of novel fluorescent probes. We will delve into the synthetic strategies, detailed experimental protocols, characterization techniques, and potential applications of the resulting probes.

PART 1: Synthetic Strategy and Protocol

The development of a fluorescent probe from 3-Bromo-4-methoxy-2-phenyl-1-benzofuran typically involves a two-step process:

-

Functionalization of the Benzofuran Core: This step focuses on modifying the precursor to generate a fluorophore with desirable photophysical properties. This is most commonly achieved via a palladium-catalyzed cross-coupling reaction at the 3-position.

-

Introduction of a Recognition Moiety (Optional but common): For targeted applications, a specific recognition element is incorporated into the fluorophore. This can be achieved in the same step as the functionalization or in a subsequent synthetic step.

For the purpose of this guide, we will focus on a Suzuki coupling reaction to introduce a boronic acid-functionalized aromatic ring. This approach is widely used for its reliability and tolerance of various functional groups.[10][11]

Synthesis of a Hypothetical Fluorescent Probe via Suzuki Coupling

The following protocol describes the synthesis of a hypothetical fluorescent probe, 3-(4'-carboxyphenyl)-4-methoxy-2-phenyl-1-benzofuran , from 3-Bromo-4-methoxy-2-phenyl-1-benzofuran and 4-carboxyphenylboronic acid. The introduced carboxyphenyl group can serve as a handle for bioconjugation or as a pH-sensitive element.

**dot

Caption: Synthetic workflow for the fluorescent probe.

Detailed Experimental Protocol

Materials:

-

3-Bromo-4-methoxy-2-phenyl-1-benzofuran

-

4-Carboxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Bromo-4-methoxy-2-phenyl-1-benzofuran (1.0 eq) and 4-carboxyphenylboronic acid (1.2 eq) in a 4:1 mixture of dioxane and water.

-

Degassing: Bubble argon gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Addition of Reagents: To the degassed solution, add potassium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired fluorescent probe.

-

Acidification and Isolation: The purified product may be in its carboxylate salt form. To obtain the carboxylic acid, dissolve the purified product in a minimal amount of a suitable organic solvent and acidify with 1 M HCl. The product should precipitate out and can be collected by filtration, washed with cold water, and dried under vacuum.

PART 2: Characterization of the Synthesized Probe

Thorough characterization is crucial to confirm the identity, purity, and photophysical properties of the newly synthesized fluorescent probe.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure of the synthesized probe. The disappearance of the C-Br signal and the appearance of new aromatic signals corresponding to the carboxyphenyl group will be indicative of a successful reaction.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, further confirming its identity.

Photophysical Characterization

The following photophysical properties should be evaluated to understand the performance of the fluorescent probe.[12]

-

UV-Visible Absorption and Fluorescence Spectroscopy: Record the absorption and emission spectra of the probe in various solvents of differing polarity to assess its solvatochromic behavior.[3]

-

Molar Absorptivity (ε): Determine the molar absorptivity at the wavelength of maximum absorption (λ_max) using the Beer-Lambert law. A high molar absorptivity is desirable for a bright fluorescent probe.[12]

-

Fluorescence Quantum Yield (Φ_F): Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is a measure of the efficiency of the fluorescence process.[13]

-

Stokes Shift: Calculate the difference in nanometers between the wavelength of maximum absorption and the wavelength of maximum emission. A large Stokes shift is advantageous as it minimizes self-absorption and improves the signal-to-noise ratio.

-

Fluorescence Lifetime (τ): Measure the fluorescence lifetime using time-correlated single-photon counting (TCSPC). The lifetime can provide information about the excited state dynamics and the probe's interaction with its environment.

| Photophysical Parameter | Description | Importance |

| λ_abs (nm) | Wavelength of maximum absorption | Determines the optimal excitation wavelength. |

| λ_em (nm) | Wavelength of maximum emission | Defines the color of the emitted light. |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | A measure of how strongly the molecule absorbs light at a given wavelength. | Higher values lead to brighter fluorescence. |

| Quantum Yield (Φ_F) | The ratio of photons emitted to photons absorbed. | A measure of fluorescence efficiency; higher is better. |

| Stokes Shift (nm) | The difference between the absorption and emission maxima. | A larger shift reduces self-absorption and improves detection. |

| Fluorescence Lifetime (τ, ns) | The average time the molecule spends in the excited state before returning to the ground state. | Can be sensitive to the local environment and quenching processes. |

PART 3: Application Notes - Bioimaging

Benzofuran-based fluorescent probes have shown great promise in cellular imaging applications.[1] The lipophilic nature of the benzofuran core can facilitate cell permeability, allowing for the staining of intracellular compartments.[1] The synthesized probe, 3-(4'-carboxyphenyl)-4-methoxy-2-phenyl-1-benzofuran , could potentially be used for general cellular staining or as a pH sensor due to the presence of the carboxylic acid moiety.

Protocol for Live-Cell Imaging

Materials:

-

Synthesized fluorescent probe stock solution (e.g., 10 mM in DMSO)

-

Live-cell imaging medium (e.g., DMEM without phenol red)

-

Phosphate-buffered saline (PBS)

-

Cultured cells on glass-bottom dishes or coverslips

Procedure:

-

Cell Culture: Plate cells on a suitable imaging dish and culture until they reach the desired confluency.

-

Probe Loading:

-

Warm the live-cell imaging medium to 37°C.

-

Dilute the fluorescent probe stock solution in the pre-warmed imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the probe-containing imaging medium to the cells.

-

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time will vary depending on the cell type and the probe's permeability.

-

Washing (Optional): If there is high background fluorescence, wash the cells once or twice with warm PBS or imaging medium before imaging.

-

Imaging: Acquire fluorescence images using a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.

**dot

Caption: A general workflow for live-cell imaging.

PART 4: Advanced Probe Development Strategies

The 3-Bromo-4-methoxy-2-phenyl-1-benzofuran precursor can be elaborated into more sophisticated probes using a variety of modern synthetic techniques.

Sonogashira Coupling for Extended Conjugation

The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, can be employed to introduce an alkyne-containing moiety at the 3-position.[14][15] This can further extend the π-conjugated system, often leading to a red-shift in the absorption and emission spectra, which is beneficial for bioimaging to reduce autofluorescence and increase tissue penetration.[16]

"Click" Chemistry for Bioconjugation

For targeted applications, the fluorescent probe can be attached to a biomolecule (e.g., a peptide, antibody, or oligonucleotide) that specifically recognizes a biological target. "Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bioorthogonal reaction for this purpose.[17][18][19][20] An alkyne- or azide-functionalized benzofuran probe can be synthesized and then "clicked" onto a biomolecule containing the complementary functional group.

**dot

Caption: Pathways for advanced probe development.

Conclusion

3-Bromo-4-methoxy-2-phenyl-1-benzofuran is a valuable and versatile precursor for the development of novel fluorescent probes. Its amenability to a range of synthetic modifications, particularly at the 3-position, allows for the rational design and synthesis of fluorophores with tailored photophysical properties and functionalities. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this promising scaffold in creating innovative tools for biological research and drug discovery.

References

-

Wikipedia. (2023, October 29). Quenching (fluorescence). Retrieved from [Link]

-

Endress+Hauser. (2025, December 9). Principles of quenched fluorescence (QF). Retrieved from [Link]

- Nagano, T., et al. (2006). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B, 82(8), 265-276.

-

Fiveable. (2025, August 15). 7.3 Fluorescence quenching mechanisms - Photochemistry. Retrieved from [Link]

- Owen, D. M., et al. (2012). Characterization of a new series of fluorescent probes for imaging membrane order. Biophysical Journal, 102(7), 1596-1605.

- Nagano, T., et al. (2006). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B, 82(8), 265-276.

- Wang, D., et al. (2023). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. ACS Medicinal Chemistry Letters, 14(3), 335-341.

- Komor, P., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 272.

-

MDPI. (2023, March 8). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Retrieved from [Link]

-

Atlantis Press. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Retrieved from [Link]

-

Accounts of Chemical Research. (2023, January 18). Fluorescent Probes for Biological Species and Microenvironments: from Rational Design to Bioimaging Applications. Retrieved from [Link]

- Jimenez, M. F., et al. (2016). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Revista de la Sociedad Química de México, 60(2), 79-88.

-